methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the ethoxyphenyl and thiazole groups. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.
Chemical Reactions Analysis
Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Chromeno[2,3-c]pyrrole derivatives: These compounds share the chromeno[2,3-c]pyrrole core and may have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring may exhibit similar chemical reactivity and biological properties.
Ethoxyphenyl derivatives: These compounds contain the ethoxyphenyl group and may have similar pharmacological effects. The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct properties and applications.
Biological Activity
Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex compound with potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C25H20N2O6S
- Molecular Weight : 476.5 g/mol
- CAS Number : 620587-09-9
This compound features a thiazole ring and a chromeno-pyrrole structure, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:
- Antituberculosis Activity : Related derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Certain compounds demonstrated potent inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 0.5 to 12.5 μg/mL .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A recent study on indole-conjugated chromeno-pyridines indicated that similar compounds can induce apoptosis in cancer cell lines. The mechanisms involved include:
- Inhibition of Cell Proliferation : Compounds with similar structural motifs were found to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or pathogen survival.
- Receptor Interaction : It may interact with specific receptors that regulate cell signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of thiazole and chromeno-pyrrole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics like ciprofloxacin .
Anticancer Research
In another investigation focusing on indole-conjugated derivatives, the compounds were tested against multiple cancer cell lines (e.g., breast and lung cancer). The study reported that these compounds not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways .
Properties
Molecular Formula |
C25H20N2O6S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O6S/c1-4-32-15-9-7-8-14(12-15)19-18-20(28)16-10-5-6-11-17(16)33-21(18)23(29)27(19)25-26-13(2)22(34-25)24(30)31-3/h5-12,19H,4H2,1-3H3 |
InChI Key |
ZCAKPDZKFZKOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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